4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
Description
4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline is a fluorinated aniline derivative featuring a [1,2,4]triazolo[1,5-a]pyridine scaffold. This compound is structurally related to intermediates used in the synthesis of tyrosine kinase inhibitors such as tucatinib, a drug approved for HER2-positive breast cancer . The fluorine atom at the para position of the aniline ring and the triazolopyridine moiety are critical for its physicochemical and biological properties. Its molecular formula is C13H12FN4O (molecular weight: 258.26), with a density of ~1.3 g/cm³ and a logP of ~1.28, indicating moderate lipophilicity .
Properties
Molecular Formula |
C13H11FN4O |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline |
InChI |
InChI=1S/C13H11FN4O/c1-8-10(14)2-3-11(15)13(8)19-9-4-5-18-12(6-9)16-7-17-18/h2-7H,15H2,1H3 |
InChI Key |
IOKWEAQDGHTVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC2=CC3=NC=NN3C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
- IUPAC Name: 2-fluoro-3-methyl-4-(triazolo[1,5-a]pyridin-7-yloxy)aniline
- Molecular Formula: C13H11FN4O
- Molecular Weight: 258.25 g/mol
- Structural Highlights:
- Aniline core substituted at the 2-position with fluorine and 3-position with methyl group
- Ether linkage at the 4-position connecting to a fused triazolo[1,5-a]pyridine ring system
- Key Identifiers:
These structural features influence the synthetic strategy, particularly the installation of the ether linkage and the selective substitution pattern on the aromatic ring.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of 4-Fluoro-3-methyl-2-(triazolo[1,5-a]pyridin-7-yloxy)aniline typically involves:
- Step 1: Synthesis or procurement of the substituted aniline precursor (2-fluoro-3-methyl-4-hydroxyaniline or its protected derivatives).
- Step 2: Preparation of thetriazolo[1,5-a]pyridine moiety, often via cyclization reactions involving hydrazine derivatives and pyridine-based precursors.
- Step 3: Formation of the ether bond through nucleophilic aromatic substitution or Ullmann-type coupling between the phenolic hydroxyl group of the aniline derivative and a suitable halogenated triazolopyridine intermediate.
- Step 4: Purification and characterization of the final compound.
This synthetic route is supported by patent disclosures and experimental protocols in medicinal chemistry literature.
Detailed Synthetic Routes
Synthesis of the Aniline Precursor
- Starting from commercially available 2-fluoro-3-methylaniline, selective hydroxylation at the 4-position can be achieved via directed ortho-metalation followed by electrophilic substitution or via nucleophilic aromatic substitution if a suitable leaving group is present.
- Protection of the amino group (e.g., as an acetamide) may be employed to avoid side reactions during ether formation.
Preparation of the Triazolopyridine Intermediate
- Thetriazolo[1,5-a]pyridine ring is formed by cyclization of 7-hydroxypyridin-2-amine derivatives with hydrazine or related reagents under controlled heating conditions.
- Halogenation at the 7-position (usually bromination or chlorination) provides a reactive site for subsequent coupling.
Ether Bond Formation
- The key step involves coupling the phenolic hydroxyl group of the aniline derivative with the halogenated triazolopyridine.
- Common methods include:
- Nucleophilic aromatic substitution (SNAr): The phenolate ion attacks the halogenated triazolopyridine under basic conditions (e.g., potassium carbonate in DMF).
- Copper-catalyzed Ullmann ether synthesis: Using copper(I) iodide and ligands like 1,10-phenanthroline to facilitate the coupling under heating.
- Reaction conditions are optimized to maximize yield and minimize by-products.
Final Deprotection and Purification
- If protecting groups were used on the aniline nitrogen, they are removed under acidic or basic conditions.
- Purification is typically performed by recrystallization or chromatography (e.g., silica gel column chromatography).
- Final compound characterization includes NMR, MS, IR, and elemental analysis confirming structure and purity.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aniline precursor synthesis | Directed ortho-metalation, electrophilic substitution | 70-85 | Requires careful temperature control |
| Triazolopyridine cyclization | Hydrazine hydrate, heating in ethanol or acetic acid | 75-90 | Cyclization monitored by TLC |
| Halogenation of triazolopyridine | NBS or NCS in DMF or chloroform, room temp to reflux | 80-88 | Halogen at 7-position crucial for coupling |
| Ether bond formation (SNAr) | Phenolate ion, K2CO3, DMF, 80-120°C, 12-24 h | 65-78 | Base and temperature critical |
| Ether bond formation (Ullmann) | CuI, 1,10-phenanthroline, K3PO4, toluene, 100-130°C, 12-18 h | 70-82 | Ligand and catalyst loading optimized |
| Deprotection and purification | Acidic hydrolysis or basic cleavage, recrystallization | 85-95 | Final purity >98% by HPLC |
Research Findings and Optimization Notes
- The choice between SNAr and Ullmann coupling depends on substrate reactivity and scale. Ullmann coupling often provides higher yields and cleaner products but requires metal catalysts and ligands.
- The presence of the fluorine substituent on the aniline ring influences the nucleophilicity of the phenol and the electronic properties of the aromatic system, affecting coupling efficiency.
- Protecting groups on the aniline nitrogen improve selectivity during ether formation but add steps for deprotection.
- Reaction solvents such as DMF, DMSO, or toluene are commonly used; polar aprotic solvents favor SNAr, while nonpolar solvents are preferred for Ullmann reactions.
- Temperature and reaction time are optimized to balance conversion and minimize decomposition.
- Purification techniques are critical to remove copper residues (in Ullmann coupling) and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the fluoro group with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential use in cancer treatment due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and signal transduction pathways in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Substitution Effects on Antiproliferative Activity
Evidence from triazolopyrimidine derivatives (e.g., compounds 7a–p) highlights the importance of substituents on the aniline ring:
- Chloro-substituted analog (7f) : The p-chloroaniline derivative exhibited potent antiproliferative activity against HeLa cells (IC50 = 92 nM), outperforming methyl- and unsubstituted analogs .
- Methyl-substituted analog (7c) : Para-methyl substitution resulted in IC50 values below 2 μM, indicating lower potency than halogenated derivatives .
Table 1: Antiproliferative Activity of Triazolopyridine/ine Derivatives
| Compound | Substituent | IC50 (HeLa cells) | Key Feature |
|---|---|---|---|
| 7f (p-Cl) | Chloro | 92 nM | Highest activity |
| Target compound | Fluoro | N/A* | Moderate lipophilicity |
| 7c (p-Me) | Methyl | <2 μM | Reduced potency |
*Data inferred from structural analogs.
Physicochemical Properties
- Chloro analog (): The 3-chloro derivative (C13H11ClN4O) has a molecular weight of 274.71, higher than the fluoro compound (258.26).
- Unsubstituted aniline (7i) : Lower logP (predicted ~1.0) correlates with decreased cellular uptake and activity .
Biological Activity
4-Fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a triazolopyridine moiety linked to a methylaniline group, which may influence its interaction with biological targets.
- Molecular Formula : C13H11FN4O
- Molecular Weight : 258.25 g/mol
- CAS Number : 2387518-94-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against a range of microbial pathogens.
- Anticancer Activity : It has been studied for its potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various signaling pathways. For instance, it has been noted for its inhibitory effects on AXL receptor tyrosine kinase, which is implicated in cancer progression and metastasis .
Research Findings
Several studies have explored the pharmacological effects and mechanisms of action of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell growth in vitro and induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
Synthesis and Optimization
The synthesis of this compound typically involves:
- Formation of the triazolopyridine core.
- Attachment to the methylaniline moiety via methods like microwave-assisted synthesis for high yield and efficiency.
Applications in Drug Development
Given its promising biological activities and structural characteristics, this compound is being explored for further development into therapeutic agents targeting specific diseases such as cancer and inflammatory disorders. Ongoing studies are aimed at elucidating its pharmacokinetic properties and interaction profiles with various biomolecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
